Silicato de bario

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

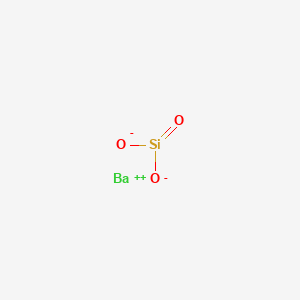

Silicic acid, barium salt, also known as Silicic acid, barium salt, is a useful research compound. Its molecular formula is BaH2O3Si and its molecular weight is 215.43 g/mol. The purity is usually 95%.

The exact mass of the compound Silicic acid, barium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silicic acid, barium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silicic acid, barium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de microondas

El silicato de bario, específicamente el this compound y titanio (Ba2TiSi2O8), ha sido evaluado por sus propiedades dieléctricas para aplicaciones de microondas . El material demostró una permitividad estable con la temperatura y una pérdida dieléctrica menor a 1 . Se encontró que era un candidato adecuado para dispositivos que operan en las regiones de radiofrecuencia (RF) y microondas (MW) .

Antena de resonador dieléctrico

El mismo estudio también simuló el funcionamiento del this compound y titanio como una antena de resonador dieléctrico (DRA) . El material mostró un coeficiente de reflexión por debajo de -10 dB, una ganancia real de 6.739 dBi, un ancho de banda de 452.96 MHz y una eficiencia de radiación alrededor del 100% . Estos resultados indican un uso potencial en dispositivos que operan en microondas .

Vías de nucleación en vidrios

Los vidrios de this compound han sido estudiados por sus vías de nucleación . Tanto los estudios experimentales como los de modelado por computadora, incluidos los enfoques de Monte Carlo y dinámica molecular, se utilizaron para analizar las contribuciones termodinámicas y cinéticas al panorama de nucleación en vidrios de this compound . Los estudios indicaron que un núcleo rico en sílice juega un papel dominante en el proceso de nucleación .

Aplicaciones industriales

En su forma elemental, el bario es un metal blando, gris plateado

Safety and Hazards

Direcciones Futuras

The sol–gel process, which involves the condensation of silicic acid, is a reliable methodology to produce high-grade porous materials . This process opens up new vistas for the development of novel materials and applications in the biomedical and process industries . The biomimetic condensation processes are of particular interest .

Mecanismo De Acción

Target of Action

Barium silicate primarily targets the structural components of various materials, particularly in the glass industry . It plays a crucial role in the nucleation process, where a silica-rich core is dominant .

Mode of Action

Barium silicate interacts with its targets through a process known as nucleation. Nucleation is generally viewed as a structural fluctuation that passes a critical size to eventually become a stable emerging new phase . The interaction of barium silicate results in changes in cluster composition and competing pathways to the new phase .

Biochemical Pathways

The biochemical pathways affected by barium silicate primarily involve the thermodynamic and kinetic contributions to the nucleation landscape in barium silicate glasses . Both experimental and computer modeling studies have been used to understand the cluster composition and pathways .

Pharmacokinetics

In silico physicochemical and pharmacokinetics analyses have been done on compounds synthesized using barium silicate nanoparticles .

Result of Action

The result of barium silicate’s action is the formation of unique crystal architectures with morphologies and textures resembling those typically displayed by biogenic minerals . These so-called biomorphs are composed of uniform elongated carbonate nanoparticles that are arranged according to a specific order over mesoscopic scales .

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium silicate. For instance, the presence of silica affects the carbonate crystallization process from the very beginning, eventually arresting growth on the nanoscale by cementation of BaCO3 particles within a siliceous matrix . Additionally, the presence of barium in the environment can lead to potential human exposure .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Silicic acid, barium salt involves the reaction of barium hydroxide with silicic acid. The reaction is carried out in an aqueous solution and results in the formation of a white precipitate of barium silicate. The precipitate is then filtered, washed, and dried to obtain the final product.", "Starting Materials": [ "Barium hydroxide", "Silicic acid", "Water" ], "Reaction": [ "Step 1: Add 100 mL of water to a 250 mL beaker", "Step 2: Slowly add 10 g of barium hydroxide to the water while stirring continuously", "Step 3: Add 5 g of silicic acid to the beaker and continue stirring for 30 minutes", "Step 4: Heat the solution to 80°C and stir for an additional 30 minutes", "Step 5: Allow the solution to cool to room temperature and filter the white precipitate", "Step 6: Wash the precipitate with distilled water", "Step 7: Dry the precipitate in an oven at 100°C for 2 hours", "Step 8: The final product, Silicic acid, barium salt, is obtained" ] } | |

Número CAS |

13255-26-0 |

Fórmula molecular |

BaH2O3Si |

Peso molecular |

215.43 g/mol |

Nombre IUPAC |

barium(2+);dioxido(oxo)silane |

InChI |

InChI=1S/Ba.H2O3Si/c;1-4(2)3/h;1-2H |

Clave InChI |

DLBYQWMKKHDDRH-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ba+2] |

SMILES canónico |

O[Si](=O)O.[Ba] |

| 13255-26-0 12650-28-1 |

|

Pictogramas |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

BaSiO3, Silicic acid barium salt |

Origen del producto |

United States |

Q1: What is the molecular formula of barium silicate?

A1: The molecular formula of barium silicate can vary depending on the stoichiometry. Common forms include dibarium silicate (Ba2SiO4) and barium metasilicate (BaSiO3).

Q2: What are the spectroscopic characteristics of barium silicate?

A2: [] Raman spectroscopy and 29Si MAS NMR are valuable tools to characterize barium silicates. The mean Qn mode frequencies (νQn ± 1σ) in Raman spectra are at 828 (±14) cm-1 for Q0, 905 (±22) cm-1 for Q1, 994 (±26) cm-1 for Q2, and 1068 (±18) cm-1 for Q3 units. [] These values can differ for hetero-connected phases compared to homo-connected ones.

Q3: What are the applications of barium silicate in material science?

A3: Barium silicate finds applications in various fields, including:

- Additive manufacturing: As a filler in resin nanoceramics (RNCs) for improved mechanical properties like compressive strength and fracture toughness. [, ]

- High-temperature applications: Barium silicate glasses exhibit high-temperature stability and are used as sealants in solid oxide fuel cells (SOFCs). [, , ]

- Optical applications: Barium silicate glasses doped with rare-earth ions like Eu3+ are used in optical amplifiers and fiber lasers. []

- Electronics: Thin films of barium silicate serve as diffusion barrier layers in electronic devices, particularly in the fabrication of superconducting YBaCuO thin films on silicon substrates. []

Q4: How does the barium/silicon ratio influence the properties of barium silicate ceramics?

A4: The Ba/Si ratio significantly affects the dielectric properties, particularly the temperature coefficient of resonant frequency (τf). Increasing structural complexity tends to shift τf from negative to positive values. [] This allows for tailoring the dielectric properties for specific applications.

Q5: How does barium silicate interact with silicon substrates at high temperatures?

A5: At high temperatures, barium silicate reacts with silicon substrates to form Ba2SiO4 layers. [] This reaction is crucial in determining the diffusion barrier capabilities of barium silicate thin films used in electronic devices.

Q6: How does the addition of barium silicate affect the properties of 3Y-TZP ceramics?

A6: Adding barium silicate glass to 3-mol%-yttria-stabilized zirconia (3Y-TZP) significantly reduces flow stress at high temperatures (1300-1500 °C), enhancing superplasticity. This effect is attributed to the intergranular amorphous phases formed by barium silicate. []

Q7: What is the role of barium silicate in fresnoite glass-ceramics?

A7: In fresnoite (Ba2TiSi2O8) glass-ceramics, barium silicate phases like BaSi2O5 and BaSiO3 can form alongside the main fresnoite phase. These phases exhibit distinct cathodoluminescence properties compared to fresnoite. []

Q8: How does CMAS (calcium-magnesium-aluminosilicate) affect barium silicate at high temperatures?

A8: At high temperatures (1300°C), molten CMAS readily infiltrates barium silicate materials, reacting to form a columnar apatite phase, Ca2Er8(SiO4)6O2. [] This interaction highlights the susceptibility of barium silicate to corrosion by molten silicates at elevated temperatures.

Q9: What methods are used to synthesize barium silicate glasses?

A9: Barium silicate glasses can be prepared by various methods, including:

- Sol-gel process: A versatile route offering better control over composition and homogeneity, even at lower processing temperatures. []

Q10: How does milling affect the sintering and foaming behavior of barium silicate glass powders?

A10: Milling significantly impacts the sintering and foaming of barium silicate glass powders. Prolonged milling, regardless of the milling atmosphere (Ar, N2, air, CO2), leads to increased foaming during sintering. This is attributed to the trapping of carbonaceous species on the powder surface. [, ] Milling in water or HCl can minimize foaming.

Q11: Can red mud be used as a source for synthesizing barium silicates?

A11: Yes, a process utilizing BaO-Na2CO3 sintering can recover valuable elements like aluminum and sodium from red mud. This process involves the formation of insoluble di-barium silicate (Ba2SiO4) or sodium barium silicate (Na2BaSiO4), depending on the Ba/Si ratio. []

Q12: How does radiation affect the structure of barium silicate glasses?

A12: Gamma radiation induces defects in barium silicate glasses, leading to the formation of color centers. The intensity and position of absorption bands associated with these defects are influenced by the BaO content. [] Studying these changes provides insight into radiation-induced structural modifications in the glass.

Q13: How is molecular dynamics modeling used to study barium silicate glasses?

A13: Molecular dynamics simulations provide valuable insights into the atomic structure of barium silicate glasses. These simulations help analyze short-range order (coordination numbers, bond lengths), medium-range order (network connectivity), and long-range order (phase separation) within the glass structure. []

Q14: What is the role of barium silicate in dentistry?

A14: Barium silicate, particularly when hybridized with hydroxyapatite, shows promise as a filler material in dental composites. It enhances mechanical properties, but its effect on abrasion resistance needs further investigation. []

Q15: How can barium silicate be used for insect trapping?

A15: Lead-excited barium silicate powders exhibit strong ultraviolet (UV) fluorescence. These powders are used in light sources designed for selectively attracting and trapping insects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

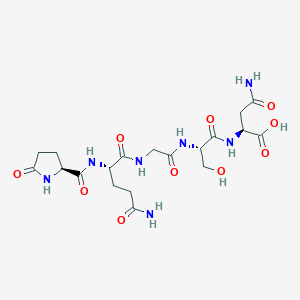

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)